molecular formula C11H11N3 B8800535 N-(pyridin-3-ylmethyl)pyridin-3-amine

N-(pyridin-3-ylmethyl)pyridin-3-amine

Cat. No.: B8800535
M. Wt: 185.22 g/mol
InChI Key: WXKKZVDZGCWAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)pyridin-3-amine is a secondary amine featuring two pyridine rings connected via a methylene bridge. The synthesis of such compounds often involves reductive amination or one-pot protocols. For instance, a general procedure for synthesizing N-(pyridin-3-ylmethyl)benzylamines involves reacting pyridin-3-amine derivatives with aldehydes followed by NaBH₄ reduction of the intermediate imine .

The structural rigidity imparted by the pyridine rings enhances binding affinity to biological targets, making it a scaffold for drug discovery.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H11N3/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11/h1-7,9,14H,8H2

InChI Key

WXKKZVDZGCWAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their modifications, and biological activities:

Compound Name Structural Features Biological Activity/Application Synthesis Method References
N-(pyridin-3-ylmethyl)pyridin-3-amine Two pyridine rings linked via CH₂NH Scaffold for drug design; limited direct data Reductive amination of imines
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Triazole core + dichlorophenyl substituent P2X7 antagonist (IC₅₀ = 8 nM) Multi-step nucleophilic substitution
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Chlorine at pyridine C6 + methylamine Metabolite of neonicotinoid pesticides Alkylation of pyridine derivatives
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine Branched alkyl chain at amine Intermediate in pharmaceutical synthesis Reductive amination
N-(Pyridin-3-ylmethyl)propan-2-amine Isopropyl group attached to amine Research chemical; no specific activity cited One-pot synthesis

Key Findings from Comparative Studies

Pharmacological Activity
  • P2X7 Antagonists : Triazole derivatives (e.g., 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine) exhibit potent P2X7 receptor inhibition (IC₅₀ = 8 nM) due to the electron-withdrawing dichlorophenyl group enhancing target binding . In contrast, the parent compound lacks this substituent, underscoring the importance of aromatic heterocycles in activity .
Physicochemical Properties
  • Electron Effects : Chlorine substitution (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) enhances stability and metabolic resistance, critical for agrochemical metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.